molecular formula C22H16N6O3 B15016314 N'-[(E)-(4-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-(4-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B15016314
M. Wt: 412.4 g/mol
InChI Key: ZHSNRERNYBFFEG-HZHRSRAPSA-N
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Description

N’-[(E)-(4-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with biological targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the presence of the nitro group can facilitate redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions and enhance the compound’s reactivity and potential biological activities compared to similar compounds without this functional group.

Properties

Molecular Formula

C22H16N6O3

Molecular Weight

412.4 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C22H16N6O3/c29-22(25-23-15-16-11-13-19(14-12-16)28(30)31)20-24-21(17-7-3-1-4-8-17)27(26-20)18-9-5-2-6-10-18/h1-15H,(H,25,29)/b23-15+

InChI Key

ZHSNRERNYBFFEG-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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